![molecular formula C13H16O B14269442 {[(Hexa-1,5-dien-3-yl)oxy]methyl}benzene CAS No. 139656-23-8](/img/structure/B14269442.png)
{[(Hexa-1,5-dien-3-yl)oxy]methyl}benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Benzyloxy-1,5-hexadiene: is an organic compound that features a benzyl ether group attached to a hexadiene backbone. This compound is of interest due to its unique structural properties, which include two double bonds and a benzyloxy group, making it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-benzyloxy-1,5-hexadiene can be achieved through several methods. One common approach involves the reaction of 3-hydroxy-1,5-hexadiene with benzyl bromide in the presence of a base such as sodium hydride or potassium carbonate. The reaction typically occurs in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures.
Industrial Production Methods: On an industrial scale, the production of 3-benzyloxy-1,5-hexadiene may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium on carbon or other transition metal catalysts can be employed to facilitate the reaction under milder conditions, thus improving efficiency and reducing costs.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 3-Benzyloxy-1,5-hexadiene can undergo oxidation reactions to form epoxides or diols. Common oxidizing agents include m-chloroperbenzoic acid and osmium tetroxide.
Reduction: Reduction of the double bonds can be achieved using hydrogenation with catalysts like palladium on carbon or platinum oxide.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Common Reagents and Conditions:
Oxidation: m-Chloroperbenzoic acid, osmium tetroxide, tert-butyl hydroperoxide.
Reduction: Hydrogen gas with palladium on carbon or platinum oxide.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed:
Oxidation: Epoxides, diols.
Reduction: Saturated hydrocarbons.
Substitution: Various substituted ethers.
Aplicaciones Científicas De Investigación
Chemistry: 3-Benzyloxy-1,5-hexadiene is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the formation of various cyclic compounds through cycloaddition reactions.
Biology and Medicine: In biological research, derivatives of 3-benzyloxy-1,5-hexadiene are studied for their potential as enzyme inhibitors or as building blocks for drug development.
Industry: In the industrial sector, this compound is utilized in the production of polymers and resins. Its ability to undergo polymerization makes it valuable in the manufacture of specialty plastics and coatings.
Mecanismo De Acción
The mechanism of action of 3-benzyloxy-1,5-hexadiene in chemical reactions often involves the interaction of its double bonds and benzyloxy group with various reagents. For example, in oxidation reactions, the double bonds react with oxidizing agents to form epoxides or diols. In substitution reactions, the benzyloxy group can be replaced by other nucleophiles, leading to the formation of new functional groups.
Comparación Con Compuestos Similares
1,5-Hexadiene: A simple diene with two double bonds separated by a single carbon atom.
3-Hydroxy-1,5-hexadiene: Similar to 3-benzyloxy-1,5-hexadiene but with a hydroxyl group instead of a benzyloxy group.
3-Methoxy-1,5-hexadiene: Features a methoxy group instead of a benzyloxy group.
Uniqueness: 3-Benzyloxy-1,5-hexadiene is unique due to the presence of the benzyloxy group, which imparts different reactivity and properties compared to its analogs. The benzyloxy group can participate in various substitution reactions, making it a versatile intermediate in organic synthesis.
Propiedades
Número CAS |
139656-23-8 |
|---|---|
Fórmula molecular |
C13H16O |
Peso molecular |
188.26 g/mol |
Nombre IUPAC |
hexa-1,5-dien-3-yloxymethylbenzene |
InChI |
InChI=1S/C13H16O/c1-3-8-13(4-2)14-11-12-9-6-5-7-10-12/h3-7,9-10,13H,1-2,8,11H2 |
Clave InChI |
FDJIGBLVDJEJKN-UHFFFAOYSA-N |
SMILES canónico |
C=CCC(C=C)OCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


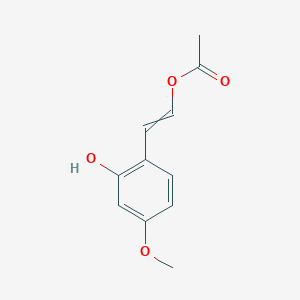


![2-Cyclohexen-1-one, 4-[2-(4-methoxyphenyl)ethyl]-](/img/structure/B14269383.png)
![(3E)-3-({4-[Ethyl(2-hydroxyethyl)amino]phenyl}imino)hexane-2,4-dione](/img/structure/B14269386.png)
![3-[(Ethoxycarbonothioyl)sulfanyl]benzoic acid](/img/structure/B14269389.png)
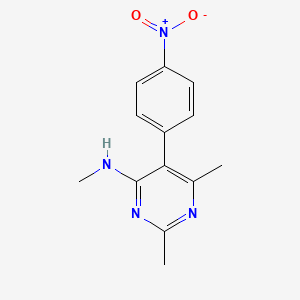
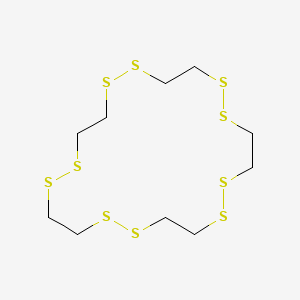
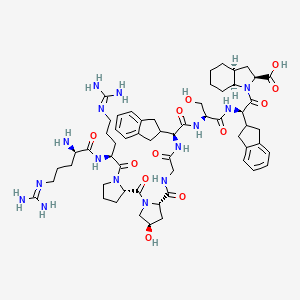
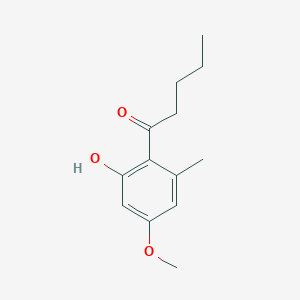
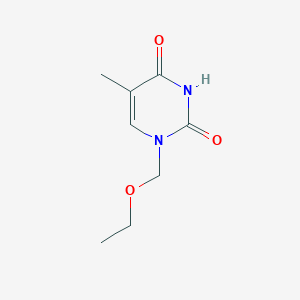
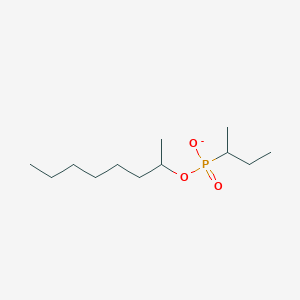
![3-[4-(Hexyloxy)phenyl]prop-2-enal](/img/structure/B14269437.png)

